molecular formula C16H12O3 B14342801 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylprop-2-yn-1-one CAS No. 104213-88-9

1-(2-Hydroxy-5-methoxyphenyl)-3-phenylprop-2-yn-1-one

Cat. No.: B14342801
CAS No.: 104213-88-9
M. Wt: 252.26 g/mol
InChI Key: CIQBPAPICSRJCD-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-5-methoxyphenyl)-3-phenylprop-2-yn-1-one is an organic compound with a complex structure that includes both phenyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylprop-2-yn-1-one typically involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-5-methoxyphenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Hydroxy-5-methoxyphenyl)-3-phenylprop-2-yn-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxyacetophenone: Shares similar structural features but lacks the phenylprop-2-yn-1-one moiety.

    1-(2-Hydroxy-5-methoxyphenyl)ethanone: Another related compound with a simpler structure.

Uniqueness

1-(2-Hydroxy-5-methoxyphenyl)-3-phenylprop-2-yn-1-one is unique due to its combination of phenyl, methoxy, and prop-2-yn-1-one groups

Properties

CAS No.

104213-88-9

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

1-(2-hydroxy-5-methoxyphenyl)-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C16H12O3/c1-19-13-8-10-16(18)14(11-13)15(17)9-7-12-5-3-2-4-6-12/h2-6,8,10-11,18H,1H3

InChI Key

CIQBPAPICSRJCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)C#CC2=CC=CC=C2

Origin of Product

United States

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